molecular formula C21H24N8O2 B12366848 DNA-PK-IN-12

DNA-PK-IN-12

Cat. No.: B12366848
M. Wt: 420.5 g/mol
InChI Key: GDKSDPBBGUPQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DNA-PK-IN-12 is a chemical compound known for its role as an inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. Inhibitors like this compound are of significant interest in scientific research, particularly in the fields of cancer therapy and genomic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNA-PK-IN-12 involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the formation of key intermediates through nucleophilic substitution reactions, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

DNA-PK-IN-12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired reaction outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .

Scientific Research Applications

DNA-PK-IN-12 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the mechanisms of DNA repair and the role of DNA-PK in genomic stability.

    Biology: Employed in cellular studies to investigate the effects of DNA-PK inhibition on cell cycle progression and apoptosis.

    Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in combination with DNA-damaging agents like radiation and chemotherapy.

    Industry: Utilized in the development of novel pharmaceuticals targeting DNA repair pathways

Mechanism of Action

DNA-PK-IN-12 exerts its effects by binding to the catalytic subunit of DNA-PK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of key proteins involved in the NHEJ pathway, leading to impaired DNA repair and increased sensitivity to DNA damage. The molecular targets of this compound include the Ku70/80 heterodimer and the catalytic subunit DNA-PKcs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DNA-PK-IN-12 is unique due to its specific binding affinity and selectivity for DNA-PK. Its chemical structure allows for effective inhibition of DNA-PK activity, making it a valuable tool in both research and therapeutic applications. Compared to other inhibitors, this compound may offer distinct advantages in terms of potency and specificity .

Properties

Molecular Formula

C21H24N8O2

Molecular Weight

420.5 g/mol

IUPAC Name

7-methyl-2-[[4-methyl-6-(1-methylpyrazol-4-yl)pyridin-3-yl]amino]-9-(oxan-4-yl)purin-8-one

InChI

InChI=1S/C21H24N8O2/c1-13-8-16(14-9-24-27(2)12-14)22-10-17(13)25-20-23-11-18-19(26-20)29(21(30)28(18)3)15-4-6-31-7-5-15/h8-12,15H,4-7H2,1-3H3,(H,23,25,26)

InChI Key

GDKSDPBBGUPQCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1NC2=NC=C3C(=N2)N(C(=O)N3C)C4CCOCC4)C5=CN(N=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.